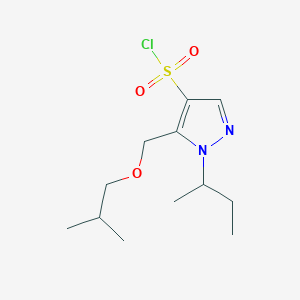
3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
Target of Action
The compound, 3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, is a novel eco-friendly corrosion inhibitor . Its primary target is mild steel, particularly in hydrochloric acid solutions . The compound acts as an effective inhibitor for mild steel corrosion .
Mode of Action
The compound interacts with its target, mild steel, by adhering to the steel surface. This adherence follows the Langmuir adsorption isotherm, exhibiting both physisorption and chemisorption . The compound acts as a mixed inhibitor, meaning it reduces both the anodic metal dissolution and cathodic hydrogen evolution .
Biochemical Pathways
The compound’s interaction with mild steel leads to the formation of a protective layer on the steel surface. This layer is characterized using scanning electron microscopy (SEM)/energy-dispersive X-ray spectroscopy (EDX) and UV-Vis spectroscopy . The formation of this protective layer is the primary biochemical pathway affected by the compound.
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in this context, it can refer to the compound’s behavior in its environment. The compound exhibits high inhibition efficiency at a concentration of 0.2 mM, reaching up to 96.06% . This suggests that the compound has good bioavailability in its action environment.
Result of Action
The result of the compound’s action is the significant reduction of mild steel corrosion in hydrochloric acid solutions . The compound achieves this by forming a protective layer on the steel surface, which prevents further corrosion .
Action Environment
The compound’s action, efficacy, and stability are influenced by the environment in which it is used. Specifically, the compound has been evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . In this acidic environment, the compound exhibits high inhibition efficiency and acts as an effective corrosion inhibitor .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is its versatility in various scientific research fields. It can be used as a tool compound to study disease mechanisms, as well as a lead compound for drug development. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide. One potential avenue is to further investigate its anti-cancer properties and develop it into a potential chemotherapy agent. Another direction is to study its effects on other neurodegenerative diseases, such as Parkinson's disease. Additionally, there is potential for the development of new drug delivery systems to improve the solubility and bioavailability of this compound.
Méthodes De Synthèse
The synthesis of 3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide involves the reaction of 4-(pyridin-4-yl)thiazol-2-amine with 3-(ethylthio)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, it has shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
3-ethylsulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-2-22-14-5-3-4-13(10-14)16(21)20-17-19-15(11-23-17)12-6-8-18-9-7-12/h3-11H,2H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNORYIBUYNYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluorophenyl)-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B2785770.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2785771.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetamide](/img/structure/B2785777.png)
![(3E)-3-{[(2,4-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2785778.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2785779.png)

![3-(Benzenesulfonyl)-5-(4-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline](/img/structure/B2785783.png)
![(2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2785784.png)



![4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2785788.png)